Fmoc-Asn-OtBu
Overview
Description
Fmoc-Asn-OtBu is a useful research compound. Its molecular formula is C23H26N2O5 and its molecular weight is 410.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality Fmoc-Asn-OtBu suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Fmoc-Asn-OtBu including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Facilitating Solid-Phase Peptide Synthesis (SPPS)
- Fmoc-Asn-OtBu plays a crucial role in simplifying the synthesis of peptides with C-terminal Asn (asparagine) and Gln (glutamine). This method involves attaching Fmoc-Asp-OtBu or Fmoc-Glu-OtBu to a resin, enabling effective peptide synthesis and release upon acid treatment (Breipohl, Knolle, & Stüber, 2009).
Minimizing Aspartimide Formation in Peptide Synthesis
- Fmoc-Asn-OtBu has been used to address the aspartimide problem in Fmoc-based SPPS. Studies have shown that new derivatives of Fmoc-Asp can reduce by-product formation more efficiently than traditional methods (Mergler & Dick, 2005).
Developing Self-Assembled Nanostructures
- Research indicates that Fmoc-protected single amino acids like Fmoc-Asn-OtBu can form intriguing self-assembled structures, potentially useful in material chemistry and biomedical applications (Gour et al., 2021).
Enhancing Electrophoresis Techniques
- Fmoc-Asn-OtBu has been utilized in capillary zone electrophoresis for enantioseparation, demonstrating its utility in analytical chemistry (Wu Hong-li, 2005).
Facilitating Synthesis of Complex Peptides
- In the total synthesis of complex peptides like bacitracin A, Fmoc-Asn-OtBu is integral for constructing peptide chains on solid supports, showcasing its importance in advanced synthetic methods (Lee, Griffin, & Nicas, 1996).
Creating Non-Natural Amino Acids
- Fmoc-Asn-OtBu is used in the synthesis of nonnatural amino acids, expanding the potential for combinatorial synthesis and novel peptide designs (Hamze et al., 2003).
properties
IUPAC Name |
tert-butyl (2S)-4-amino-2-(9H-fluoren-9-ylmethoxycarbonylamino)-4-oxobutanoate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26N2O5/c1-23(2,3)30-21(27)19(12-20(24)26)25-22(28)29-13-18-16-10-6-4-8-14(16)15-9-5-7-11-17(15)18/h4-11,18-19H,12-13H2,1-3H3,(H2,24,26)(H,25,28)/t19-/m0/s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LXTHDMGKTOELQD-IBGZPJMESA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C(CC(=O)N)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)[C@H](CC(=O)N)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26N2O5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Fmoc-Asn-OtBu |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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